6S,7R-Epoxy-3Z,9Z-nonadecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6S,7R-Epoxy-3Z,9Z-nonadecadiene is a chemical compound classified as an epoxide. It is characterized by the presence of an oxygen atom forming a three-membered ring with two carbon atoms. The compound has the molecular formula C19H34O and is known for its applications in various scientific fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6S,7R-Epoxy-3Z,9Z-nonadecadiene involves stereoselective reactions to ensure the correct configuration of the epoxide ring. One common method includes the use of diene precursors, which undergo epoxidation reactions using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired epoxide .
Chemical Reactions Analysis
Types of Reactions
6S,7R-Epoxy-3Z,9Z-nonadecadiene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-).
Major Products Formed
Diols: Formed through epoxide ring opening by oxidation.
Alcohols: Resulting from reduction reactions.
Substituted Epoxides: Produced through nucleophilic substitution.
Scientific Research Applications
6S,7R-Epoxy-3Z,9Z-nonadecadiene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in biological systems, particularly in the context of insect pheromones.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6S,7R-Epoxy-3Z,9Z-nonadecadiene involves its interaction with specific molecular targets. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate signaling pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
6R,7S-Epoxy-3Z,9Z-nonadecadiene: Another stereoisomer with different biological activity.
3Z,6Z,9Z-Nonadecatriene: A related compound used in similar applications.
Uniqueness
6S,7R-Epoxy-3Z,9Z-nonadecadiene is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological systems. This makes it particularly valuable in research focused on stereoselective synthesis and biological activity studies .
Properties
Molecular Formula |
C19H34O |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(Z)-dodec-2-enyl]-3-[(Z)-pent-2-enyl]oxirane |
InChI |
InChI=1S/C19H34O/c1-3-5-7-8-9-10-11-12-13-15-17-19-18(20-19)16-14-6-4-2/h6,13-15,18-19H,3-5,7-12,16-17H2,1-2H3/b14-6-,15-13-/t18-,19+/m1/s1 |
InChI Key |
VKFUITAUPPZRKE-XTDPSRQTSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\C[C@H]1[C@H](O1)C/C=C\CC |
Canonical SMILES |
CCCCCCCCCC=CCC1C(O1)CC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.